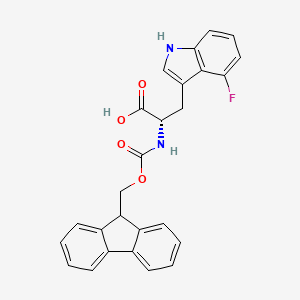
(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID, also known as fluorenylmethyloxycarbonyl-4-fluorotryptophan, is a derivative of the amino acid tryptophan. It is commonly used in peptide synthesis due to its ability to protect the amino group during the synthesis process. The Fmoc group is a base-labile protecting group, which means it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID typically involves the protection of the amino group of 4-fluorotryptophan with the Fmoc group. This can be achieved through the reaction of 4-fluorotryptophan with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase synthesis techniques. The use of Wang resin, a widely used resin in solid-phase peptide synthesis, allows for efficient attachment and cleavage of the Fmoc-protected amino acid .
化学反应分析
Types of Reactions
(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID undergoes various chemical reactions, including:
Deprotection: Removal of the Fmoc group under basic conditions using piperidine or a similar base.
Coupling: Formation of peptide bonds with other amino acids using coupling reagents like HBTU, HATU, or DIC.
Substitution: Reactions involving the substitution of the fluorine atom on the tryptophan ring.
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: HBTU or HATU in the presence of a base like DIPEA.
Substitution: Nucleophiles like amines or thiols under appropriate conditions.
Major Products Formed
Peptides: Formation of peptides with this compound as a building block.
Substituted Tryptophan Derivatives: Products formed from substitution reactions on the fluorine atom.
科学研究应用
(S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins for studying structure-activity relationships.
Biology: Employed in the development of peptide-based probes and sensors for biological studies.
Medicine: Utilized in the design of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of functional materials and nanostructures through self-assembly
作用机制
The mechanism of action of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation. The fluorine atom on the tryptophan ring can influence the electronic properties and reactivity of the compound, affecting its interactions with other molecules .
相似化合物的比较
Similar Compounds
Fmoc-Trp-OH: The non-fluorinated version of (S)-2-((((9H-FLUOREN-9-YL)METHOXY)CARBONYL)AMINO)-3-(4-FLUORO-1H-INDOL-3-YL)PROPANOIC ACID.
Fmoc-Phe(4-F)-OH: Fluorinated phenylalanine derivative.
Fmoc-Tyr(4-F)-OH: Fluorinated tyrosine derivative.
Uniqueness
This compound is unique due to the presence of the fluorine atom on the tryptophan ring, which can enhance its stability and reactivity compared to non-fluorinated analogs. This makes it particularly useful in the synthesis of peptides with specific electronic and steric properties .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-fluoro-1H-indol-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21FN2O4/c27-21-10-5-11-22-24(21)15(13-28-22)12-23(25(30)31)29-26(32)33-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-11,13,20,23,28H,12,14H2,(H,29,32)(H,30,31)/t23-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPFRXZWFYXWKG-QHCPKHFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C(=CC=C5)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![tert-butyl N-[(3R,6S)-6-(aminomethyl)oxan-3-yl]carbamate](/img/structure/B8248236.png)

![Methyl 2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B8248241.png)
![[4-(Trifluoromethoxy)cyclohexyl]methanol](/img/structure/B8248251.png)
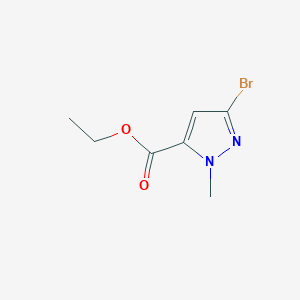

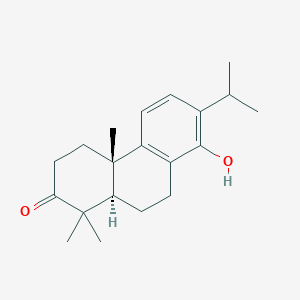
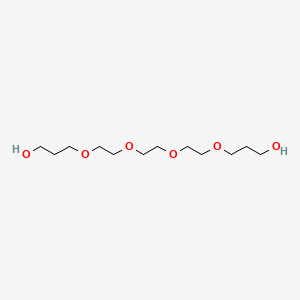
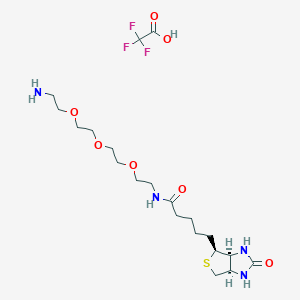
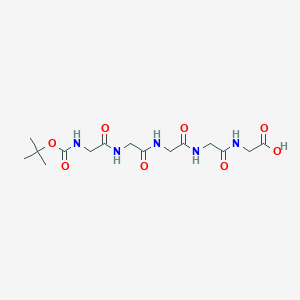
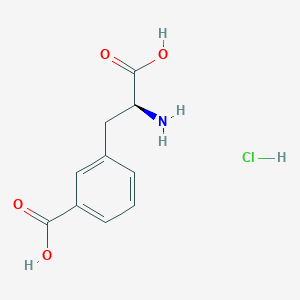

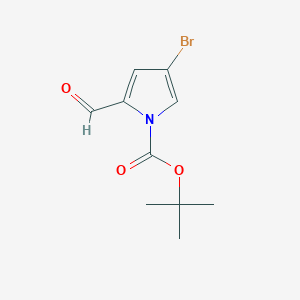
![2,7-Dibromodibenzo[b,d]thiophene](/img/structure/B8248333.png)
